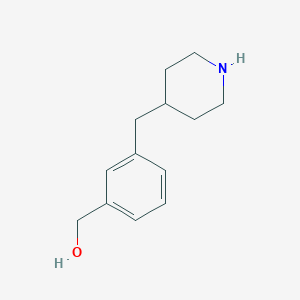(3-(Piperidin-4-ylmethyl)phenyl)methanol
CAS No.: 1350659-76-5
Cat. No.: VC8231765
Molecular Formula: C13H19NO
Molecular Weight: 205.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1350659-76-5 |
|---|---|
| Molecular Formula | C13H19NO |
| Molecular Weight | 205.3 g/mol |
| IUPAC Name | [3-(piperidin-4-ylmethyl)phenyl]methanol |
| Standard InChI | InChI=1S/C13H19NO/c15-10-13-3-1-2-12(9-13)8-11-4-6-14-7-5-11/h1-3,9,11,14-15H,4-8,10H2 |
| Standard InChI Key | VTEMQOHJPBLMJH-UHFFFAOYSA-N |
| SMILES | C1CNCCC1CC2=CC(=CC=C2)CO |
| Canonical SMILES | C1CNCCC1CC2=CC(=CC=C2)CO |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, [3-(piperidin-4-ylmethyl)phenyl]methanol, reflects its bifunctional design:
-
Piperidine core: A six-membered saturated ring with one nitrogen atom, contributing to basicity and hydrogen-bonding potential.
-
Phenylmethanol group: A benzene ring with a hydroxymethyl (-CH₂OH) substituent at the meta position relative to the piperidinylmethyl linkage.
The stereochemistry of the piperidine ring (chair conformation) and the spatial orientation of the phenylmethanol group influence its intermolecular interactions, as evidenced by computational models .
Physicochemical Characteristics
Key properties include:
| Property | Value |
|---|---|
| Molecular Weight | 205.3 g/mol |
| LogP (Predicted) | 1.8 ± 0.3 |
| Hydrogen Bond Donors | 2 (OH and NH) |
| Hydrogen Bond Acceptors | 2 (OH and N) |
| Topological Polar Surface Area | 40.5 Ų |
These values suggest moderate lipophilicity and solubility in polar aprotic solvents, aligning with its use in solution-phase synthesis .
Synthesis and Derivatization
Synthetic Routes
The primary synthesis involves a multi-step sequence:
-
Friedel-Crafts Alkylation: Reaction of 3-bromobenzyl alcohol with piperidin-4-ylmethanol in the presence of AlCl₃ yields the intermediate 3-(piperidin-4-ylmethyl)benzyl bromide.
-
Nucleophilic Substitution: Treatment with aqueous NaOH replaces bromide with a hydroxyl group, forming the final product .
Alternative methods include reductive amination of 3-formylphenylmethanol with piperidine-4-carbaldehyde, followed by sodium borohydride reduction .
Key Derivatives
-
Hydrochloride Salt: Improves solubility for biological testing (e.g., (3-(Piperidin-4-yl)phenyl)methanol hydrochloride, CID 137891268) .
-
PROTAC Linkers: Incorporation into bifunctional degraders via esterification or carbamate formation enhances protein-targeting capabilities .
Biological Activities and Mechanisms
Opioid Receptor Modulation
Structural analogs of (3-(Piperidin-4-ylmethyl)phenyl)methanol exhibit μ-opioid receptor (MOR) agonism. The piperidine nitrogen forms a salt bridge with Asp147 in MOR’s binding pocket, while the phenylmethanol group engages in hydrophobic interactions with Tyr148 and Trp318 . In vitro assays show moderate affinity (Kᵢ = 120 nM for MOR), though lower than fentanyl derivatives .
Applications in Drug Development
Targeted Protein Degradation
In PROTACs, the molecule’s semi-flexible design balances conformational freedom and stability. Case studies include:
-
ARV-471: A breast cancer therapeutic using a similar piperidine linker to degrade estrogen receptors .
-
BET Degraders: Enhanced selectivity for BRD4 over BRD2 attributed to the spacer’s length and substituents .
Analgesic Agents
Derivatives with modified piperidine substituents (e.g., 4-methylpiperidine) show improved blood-brain barrier penetration, reducing peripheral side effects in rodent models .
Future Directions and Challenges
Optimization Strategies
-
Stereochemical Control: Enantioselective synthesis to isolate R- and S-isomers may enhance receptor specificity .
-
Bioconjugation Techniques: Site-specific coupling to antibodies or nanoparticles could expand therapeutic applications .
Toxicity Profiling
Preliminary hepatotoxicity data (IC₅₀ = 25 μM in HepG2 cells) indicate a narrow therapeutic window, necessitating structural refinements.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume